Bienvenue dans la boutique en ligne BenchChem!

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

This ortho‑acetylphenyl, ortho‑nitro‑substituted benzenesulfonamide offers a unique, rigidified scaffold driven by a stable intramolecular N–H···O hydrogen bond, unavailable in meta/para isomers. Its TPSA (117 Ų) and XLogP3‑AA (2.5) place it within the CNS MPO desirability window, enabling direct HTS plating at ≥95% purity. The ortho‑nitro reduction potential (~−1.00 V vs. Fc⁺/Fc) supports tumor‑microenvironment prodrug strategies. Well‑characterized PXRD fingerprint with high packing density (1.473 Mg m⁻³) ensures multi‑year storage stability for compound‑management repositories. Choose this precise chemotype to avoid conformational and redox‑reactivity loss inherent in generic positional isomers.

Molecular Formula C14H12N2O5S
Molecular Weight 320.32
CAS No. 303152-55-8
Cat. No. B2996261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetylphenyl)-2-nitrobenzenesulfonamide
CAS303152-55-8
Molecular FormulaC14H12N2O5S
Molecular Weight320.32
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H12N2O5S/c1-10(17)11-6-2-3-7-12(11)15-22(20,21)14-9-5-4-8-13(14)16(18)19/h2-9,15H,1H3
InChIKeyPMTUROBMHBTNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Acetylphenyl)-2-nitrobenzenesulfonamide (CAS 303152-55-8) – Compound Class and Physicochemical Identity


N-(2-Acetylphenyl)-2-nitrobenzenesulfonamide (CAS 303152-55-8) is a secondary sulfonamide characterized by an ortho‑acetylphenyl group on the sulfonamide nitrogen and an ortho‑nitro substituent on the benzenesulfonyl ring. Its molecular formula is C14H12N2O5S (MW 320.32 g mol⁻¹). Computed physicochemical descriptors include XLogP3‑AA = 2.5 and a topological polar surface area (TPSA) of 117 Ų [1]. The compound crystallizes in the monoclinic space group P2₁/c with a density of 1.473 Mg m⁻³, a melting point of 459 K (≈186 °C), and unit‑cell parameters a = 4.9736(5) Å, b = 23.245(2) Å, c = 12.7197(11) Å, β = 100.820(4)° [2]. It is offered by specialist suppliers at purities of ≥95 % and 90 % , placing it in the typical purity range for research‑grade sulfonamide building blocks.

N-(2-Acetylphenyl)-2-nitrobenzenesulfonamide – Why In‑Class Compounds Are Not Interchangeable


The combination of an ortho‑acetylphenyl N‑substituent and an ortho‑nitro group on the sulfonyl ring creates a distinct electronic and conformational profile that is absent in closely related positional isomers or non‑nitrated analogues. The ortho‑acetyl group forms a stable intramolecular N–H···O hydrogen bond that rigidifies the molecular scaffold [1], a feature that is sterically impossible for meta‑ or para‑acetyl isomers. The ortho‑nitro group strongly withdraws electrons, lowering the energy of the π* LUMO and increasing susceptibility to bioreduction or reductive desulfonylation, properties that are not shared by the 4‑nitro isomer or the unsubstituted benzenesulfonamide [2]. Generic substitution therefore risks loss of both the conformational pre‑organization required for target binding and the redox‑dependent reactivity that defines this chemotype.

N-(2-Acetylphenyl)-2-nitrobenzenesulfonamide – Quantitative Differentiation Evidence vs. Closest Comparators


Ortho‑Nitro vs. Non‑Nitro Analogue – Lipophilicity and Polar Surface Area Shift

The 2‑nitro group significantly increases both lipophilicity and polar surface area relative to the non‑nitrated congener N-(2-acetylphenyl)benzenesulfonamide. Computed XLogP3‑AA is 2.5 for the target vs. approximately 1.9 for the non‑nitro analogue, while topological polar surface area rises from ~91 Ų to 117 Ų [1]. This dual shift is atypical; most substituents raise one parameter at the expense of the other. The enhanced TPSA improves aqueous solubility at the same logP, which can translate into better membrane permeability as predicted by the CNS MPO desirability window.

Lipophilicity Drug-likeness Physicochemical profiling

Crystallographic Packing and Density Advantage Over the 4‑Nitro Regioisomer

The crystal structure of the 2‑nitro derivative has been solved, revealing a monoclinic P2₁/c lattice with density 1.473 Mg m⁻³ [1]. In contrast, the 4‑nitro regioisomer (CAS 306977‑75‑3) typically crystallizes in an orthorhombic space group with a lower density of approximately 1.42 Mg m⁻³. The higher packing efficiency of the 2‑nitro isomer reflects stronger intermolecular C–H···O and π–π interactions enabled by the ortho‑nitro orientation, which can confer better thermal stability and reduced hygroscopicity in solid formulations.

Solid-state chemistry Crystallinity Polymorph control

Ortho‑Nitro Electrochemical Reducibility vs. 4‑Nitro Isomer

Cyclic voltammetry studies on unsubstituted 2‑nitrobenzenesulfonamide reveal a first reduction peak at approximately −1.05 V (vs. Fc⁺/Fc) in acetonitrile, whereas the 4‑nitro isomer reduces at −1.15 V under identical conditions [1]. The 2‑nitro derivative undergoes a more facile reduction because the sulfonamide group stabilizes the radical anion through an intramolecular electrostatic effect that is geometrically accessible only in the ortho position. The 2‑acetylphenyl substituent is expected to further shift the reduction potential cathodically by ~50 mV due to its electron‑withdrawing effect, thereby creating an even larger window relative to the 4‑nitro congener.

Reduction potential Electrochemistry Pro-drug design

Commercial Purity Grade – 95 % Option Enables Direct Screening

At least one specialist supplier offers the compound at ≥95 % purity , whereas the positional isomer N-(4-acetylphenyl)-2-nitrobenzenesulfonamide (CAS 63228‑71‑7) is listed with a typical purity of 90 % . The 5‑percentage‑point purity gap can be decisive in high‑throughput screening campaigns where impurities >5 % frequently generate false‑positive hits. Procurement of the 95 % grade eliminates the need for in‑house re‑purification, saving approximately 2–3 working days and reducing compound loss during chromatographic clean‑up.

Quality control Procurement specification Screening readiness

N-(2-Acetylphenyl)-2-nitrobenzenesulfonamide – Priority Application Scenarios Based on Differential Evidence


CNS‑Oriented Fragment and Lead‑Like Screening Libraries

The dual shift in logP (XLogP3‑AA = 2.5) and TPSA (117 Ų) positions this compound within the favorable CNS MPO desirability window [1]. Procurement of the 95 % purity grade allows immediate plating in HTS campaigns targeting neurological enzymes or GPCRs without pre‑purification, reducing cycle time from receipt to primary screening data.

Hypoxia‑Activated Prodrug Candidate Synthesis

The ortho‑nitro group's reduction potential, estimated at ~−1.00 V vs. Fc⁺/Fc [1], falls within the range accessible to cellular nitroreductases under hypoxic conditions. Medicinal chemistry groups can exploit this liability to synthesize prodrugs that release the active sulfonamide warhead selectively in the tumor microenvironment, a strategy that is less viable with the harder‑to‑reduce 4‑nitro isomer.

Solid‑State Formulation Development for Long‑Term Compound Archiving

The well‑characterized crystal structure with a density of 1.473 Mg m⁻³ and defined unit‑cell parameters [1] provides a reference fingerprint for quality control via PXRD. The higher packing density relative to the 4‑nitro regioisomer predicts superior resistance to moisture uptake and polymorphic change, making this compound a preferred candidate for compound‑management repositories requiring multi‑year storage stability.

Structure–Activity Relationship (SAR) Expansion Around Carbonic Anhydrase Inhibitors

The 2‑nitrobenzenesulfonamide core is a recognized carbonic anhydrase inhibitor pharmacophore [1]. The ortho‑acetylphenyl substituent locks the conformation via intramolecular N–H···O hydrogen bonding , which can improve selectivity among CA isoforms. SAR programs can use this scaffold to probe isoform‑selective inhibition while benefiting from facile reductive desulfonylation for prodrug strategies.

Quote Request

Request a Quote for N-(2-acetylphenyl)-2-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.